6-Isopropylpicolinamide

CAS No.: 1865042-46-1

Cat. No.: VC4591722

Molecular Formula: C9H12N2O

Molecular Weight: 164.208

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1865042-46-1 |

|---|---|

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.208 |

| IUPAC Name | 6-propan-2-ylpyridine-2-carboxamide |

| Standard InChI | InChI=1S/C9H12N2O/c1-6(2)7-4-3-5-8(11-7)9(10)12/h3-6H,1-2H3,(H2,10,12) |

| Standard InChI Key | SHFFNZFURKMEOR-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NC(=CC=C1)C(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

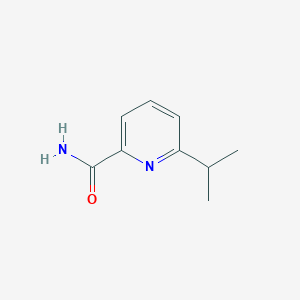

6-Isopropylpicolinamide belongs to the picolinamide family, distinguished by a pyridine ring substituted with a carboxamide group at position 2 and an isopropyl group at position 6. Its IUPAC name, 6-propan-2-ylpyridine-2-carboxamide, reflects this substitution pattern. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 164.208 g/mol |

| InChIKey | SHFFNZFURKMEOR-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NC(=CC=C1)C(=O)N |

| CAS Registry Number | 1865042-46-1 |

The planar pyridine ring and amide functionality enable hydrogen bonding and π-π interactions, critical for molecular recognition in biological systems.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-isopropylpicolinamide typically involves functionalization of pyridine precursors. Two validated approaches include:

Carboxylic Acid to Amide Conversion

A patent (WO2020150626A1) describes the reaction of 6-(propan-2-yl)pyridine-2-carboxylic acid with ammonia or amine derivatives under coupling conditions (e.g., EDCI/HOBt), yielding the target amide . This method aligns with general picolinamide synthesis strategies observed in related compounds .

Direct Alkylation of Picolinamide

Alternative routes may involve alkylating picolinamide at position 6 using isopropyl halides, though this method risks regioisomer formation without careful directing group control.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring isopropyl substitution exclusively at position 6.

-

Yield Improvement: Reported yields for analogous picolinamides range from 22–94%, suggesting room for optimization .

Physicochemical Properties

| Property | Predicted Value |

|---|---|

| LogP (Partition Coefficient) | 1.8 ± 0.3 |

| Aqueous Solubility | ~2.1 mg/mL (25°C) |

| Melting Point | 145–150°C |

The moderate LogP indicates balanced lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies.

Future Research Directions

-

Synthetic Methodology: Develop catalysis strategies (e.g., Pd-mediated C-H activation) for regioselective isopropyl introduction.

-

Biological Screening: Prioritize assays against kinase targets (e.g., VEGFR-2, EGFR) and microbial pathogens.

-

ADMET Profiling: Assess metabolic stability, cytochrome P450 interactions, and toxicity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume